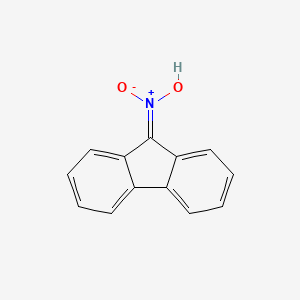

N-hydroxyfluoren-9-imine oxide

Description

Structure

3D Structure

Properties

CAS No. |

6802-60-4 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

N-hydroxyfluoren-9-imine oxide |

InChI |

InChI=1S/C13H9NO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,15,16) |

InChI Key |

WWJAHXKZQHDADN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=[N+](O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profile of N Hydroxyfluoren 9 Imine Oxide

1,3-Dipolar Cycloaddition Reactions (1,3-DCRs)

The most prominent reaction of nitrones is the 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocyclic rings. uzh.chrsc.org These reactions are typically concerted, pericyclic processes that proceed with high stereospecificity. acs.org Nitrones, classified as type II dipoles, can react with both electron-rich and electron-deficient dipolarophiles. uzh.ch

Intramolecular and Intermolecular Cycloadditions of Nitrones

Fluorenone nitrones readily participate in intermolecular [3+2] cycloaddition reactions with a variety of dipolarophiles. These reactions provide access to a wide range of structurally diverse spirocyclic isoxazolidines and isoxazolines, where the fluorene (B118485) moiety is linked at the spiro center.

Intermolecular Cycloadditions: Intermolecular cycloadditions of fluorenone nitrones have been reported with various partners. For instance, N-aryl fluorenone nitrones react with methylenecyclopropanes in a process that involves an initial cycloaddition to form a 5-spirocyclopropane-isoxazoline, which then undergoes a selective 1,3-rearrangement. acs.orgnih.gov The reaction with the strained allene, 1,2-cyclohexadiene, generated in situ, yields isoxazolidine (B1194047) products efficiently. acs.orgacs.org Furthermore, reactions with electron-deficient alkynes, such as dimethyl but-2-ynedioate, lead to the formation of the expected [3+2] cycloadducts. acs.org The versatility of these reactions is also demonstrated by the cycloaddition with thioketones, which act as "superdipolarophiles," to regioselectively produce 1,4,2-oxathiazolidines. uzh.ch

Intramolecular Cycloadditions: Intramolecular 1,3-dipolar cycloadditions of nitrones are a valuable strategy for the synthesis of complex polycyclic and fused heterocyclic systems. researchgate.netwhiterose.ac.uk While specific examples involving an unsubstituted N-hydroxyfluoren-9-imine oxide tethered to a dipolarophile are scarce in the reviewed literature, the principle is well-established. For example, N-vinyl nitrones derived from fluorenone can undergo thermal rearrangements that are distinct from but related to cycloadditions, leading to spiroisoxazolines. researchgate.netscispace.comnih.gov In a broader context, nitrones tethered to alkenes undergo intramolecular cycloaddition to form bicyclic isoxazolidines, with the stereoselectivity and regioselectivity being influenced by factors like tether length and substituents. whiterose.ac.uk

A notable cascade reaction involves the initial condensation of a haloaldehyde with hydroxylamine (B1172632) to form an oxime, which then cyclizes to a cyclic nitrone. This intermediate nitrone can then be trapped in an intermolecular dipolar cycloaddition, showcasing the synthetic utility of in situ generated nitrones. nih.gov

Stereochemical Control and Regioselectivity in Cycloaddition Processes

The stereochemical and regiochemical outcomes of 1,3-dipolar cycloadditions are critical for their synthetic utility.

Regioselectivity: In reactions with monosubstituted alkenes and alkynes, fluorenoneimine N-oxide and its N-phenyl analogue yield 4-substituted isoxazolidines and isoxazolines, respectively. rsc.org This indicates a high degree of regioselectivity, where the substituent of the dipolarophile directs its attachment to the carbon atom of the resulting heterocyclic ring, away from the bulky fluorene group. This outcome is governed by both steric and electronic factors, which can be rationalized using frontier molecular orbital (FMO) theory. rsc.orgrsc.org For instance, the reaction of fluorenone N-aryl nitrones with methylenecyclopropanes proceeds with high regioselectivity. acs.orgnih.gov Similarly, reactions with the strained 1,2-cyclohexadiene are highly regioselective. acs.org

Stereochemical Control: The cycloaddition is a concerted [π4s + π2s] process, meaning it is stereospecific with respect to the dipolarophile; the stereochemistry of the alkene is retained in the isoxazolidine product. acs.org When fluorenone nitrones react with 1,2-cyclohexadiene, a notable endo preference is observed, leading to the controlled formation of two new stereogenic centers. acs.orgacs.org In intramolecular cycloadditions, the stereoselectivity can be influenced by subtle conformational preferences in the transition state, such as hydrogen bonding, which can dictate the facial selectivity of the reaction. whiterose.ac.uk The stereochemistry of spirofluorenylpiperidin-4-ones, formed via a cycloaddition-rearrangement sequence, can be effectively controlled. acs.orgnih.gov

| Dipolarophile | Nitrone | Product Type | Regioselectivity | Stereoselectivity | Ref |

| Monosubstituted Alkenes | Fluorenoneimine N-oxide | 4-substituted-isoxazolidine | High | - | rsc.org |

| Monosubstituted Alkynes | Fluorenoneimine N-oxide | 4-substituted-isoxazoline | High | - | rsc.org |

| 1,2-Cyclohexadiene | Generic Nitrones | Isoxazolidine | High | endo preference | acs.org |

| Methylenecyclopropanes | Fluorenone N-aryl nitrones | 5-spirocyclopropane-isoxazoline | High | - | acs.orgnih.gov |

| Thioketones | Fluorinated nitrones | 1,4,2-oxathiazolidine | High | - | uzh.ch |

Scope and Limitations with Various Dipolarophiles

The reactivity of fluorenone nitrones has been explored with a range of dipolarophiles, though some limitations exist.

Scope:

Alkenes: Electron-deficient alkenes are common reaction partners. researchgate.net Highly strained alkenes like 1,2-cyclohexadiene and activated alkenes such as methylenecyclopropanes are excellent dipolarophiles for fluorenone nitrones. acs.orgacs.orgnih.gov

Alkynes: Both terminal and internal alkynes react with fluorenone nitrones. Electron-deficient alkynes like acetylenedicarboxylate (B1228247) esters are particularly reactive. nih.govrsc.org

Hetero-dipolarophiles: Thioketones have been shown to be highly reactive partners ("superdipolarophiles") for nitrones, leading to sulfur-containing heterocycles. uzh.ch

Limitations: While versatile, the reactivity of fluorenone nitrones can be limited by certain factors. N-Phenyl-p-benzoquinoneimine N-oxide, a related conjugated nitrone, is generally unreactive in 1,3-dipolar cycloadditions, except with highly activated dipolarophiles like acetylenedicarboxylate esters. rsc.org This suggests that the electronic nature of the conjugated system can significantly modulate the nitrone's reactivity. The preparation of N-vinyl nitrones from fluorenone oxime via copper-mediated coupling is not always suitable for ortho-substituted arylboronic acids, indicating steric hindrance can be a limitation. rsc.org Furthermore, some cycloaddition reactions require elevated temperatures, which can lead to decomposition of the nitrone if the reaction does not proceed efficiently. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity of the Nitrone Moiety

The C=N(O) group in nitrones is polarized, rendering both the carbon and oxygen atoms potential sites for reactions. The reactivity pattern often parallels that of carbonyl compounds. nih.gov

Alpha-Carbon Electrophilicity and Nucleophilic Addition Reactions

The α-carbon of the nitrone function (the carbon of the C=N bond) is electrophilic due to the electron-withdrawing nature of the N-oxide group. nih.govmasterorganicchemistry.com This makes it susceptible to attack by nucleophiles.

Nucleophilic addition to nitrones is a well-established reaction class, providing access to N,N-disubstituted hydroxylamines. academie-sciences.fr These reactions are often promoted or catalyzed by Lewis acids, which coordinate to the nitrone oxygen, thereby increasing the electrophilicity of the α-carbon. academie-sciences.fr While cycloadditions often dominate, nucleophilic additions of organometallic reagents like Grignard reagents or organolithium compounds to nitrones are known to occur. academie-sciences.fr For fluorenone nitrones specifically, quantum chemical investigations have been performed to distinguish between a concerted [3+2] cycloaddition pathway and a stepwise mechanism initiated by O-nucleophilic addition of the nitrone to an allenoate, highlighting the fine balance between these reaction manifolds. dntb.gov.ua The strong electrophilicity of the fluorenyl carbon in certain intermediates can also direct reaction pathways, for example, promoting selective 4π-electrocyclization over other possibilities. acs.org

Nitrogen Atom Nucleophilicity and Protonation Effects on Reactivity

The oxygen atom of the nitrone is the primary basic and nucleophilic center, not the nitrogen. nih.gov The nitrogen atom's lone pair is involved in the π-system of the N-oxide.

Protonation Effects: Protonation of the nitrone occurs at the oxygen atom. nih.gov This significantly increases the electrophilicity of the α-carbon, making the nitrone more susceptible to nucleophilic attack. nih.govacs.org In acidic conditions, this protonation can facilitate both nucleophilic additions and cycloadditions by lowering the energy of the nitrone's LUMO. However, highly acidic conditions can be detrimental to reactions involving nucleophilic starting materials, such as the amines used to generate imines, by converting them into their non-nucleophilic conjugate acids. nih.gov For nitrone cycloadditions, the reaction rate can be pH-dependent; mild acidity often catalyzes the reaction, but strong acidity can inhibit it by protonating all of the nitrone, which might alter its reactivity or stability. nih.gov A study on the nitrone spin trap DMPO showed that protonation of the nitronyl oxygen led to a tenfold increase in the charge density on the α-carbon, thereby enhancing its electrophilicity. nih.gov

Reduction and Oxidation Reactions of this compound

The nitrone functional group in this compound is susceptible to both reduction and oxidation, leading to a variety of nitrogen-containing compounds. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

The reduction of this compound can be controlled to selectively yield either the corresponding imine (fluoren-9-imine) or the fully reduced amine (fluoren-9-amine).

Catalytic hydrogenation is a common and effective method for the reduction of nitrones. commonorganicchemistry.com The choice of catalyst and conditions can influence the final product. For instance, hydrogenation over palladium on carbon (Pd/C) is a powerful method that typically reduces the nitrone group completely to the amine. commonorganicchemistry.comresearchgate.net In the case of this compound, this would involve the cleavage of the N-O bond followed by reduction of the imine intermediate to yield fluoren-9-amine.

Table 1: Common Catalysts for Nitro and Nitrone Reduction

| Catalyst System | Typical Substrate | Primary Product | Reference |

|---|---|---|---|

| H₂ + Pd/C | Aromatic & Aliphatic Nitro Groups | Amines | commonorganicchemistry.com |

| H₂ + Raney Nickel | Nitro Groups | Amines | commonorganicchemistry.com |

| Fe / Acid | Nitro Groups | Amines | commonorganicchemistry.com |

| SnCl₂ | Nitro Groups | Amines | commonorganicchemistry.com |

| LiAlH₄ | Aliphatic Nitro Groups | Amines | commonorganicchemistry.com |

The reduction can also be stopped at the imine stage under milder or more specific conditions. While many reagents reduce imines to amines, the initial reduction of the nitrone to the imine is a distinct step. organic-chemistry.orgmasterorganicchemistry.com Reagents like iron powder in acidic media or tin(II) chloride are known for the mild reduction of nitro groups and could potentially be adapted for the selective reduction of the nitrone to the imine without further reduction to the amine. commonorganicchemistry.com Some studies on related nitrone systems have shown that careful control of hydrogenation conditions or the use of specific reducing agents can favor the formation of the imine. publish.csiro.austrath.ac.uk

The oxidation of nitrones, including this compound, can proceed through several pathways, often involving electrochemical methods or chemical oxidants. The oxidation of the nitrone functional group has been studied by techniques such as cyclic voltammetry. cdnsciencepub.comresearchgate.net For C-phenyl-N-tert-butylnitrone (PBN), a structurally analogous compound, an irreversible one-electron oxidation occurs at a potential of +1.34 V. cdnsciencepub.com The oxidation potential is sensitive to the substituents on the aromatic ring. researchgate.net It is anticipated that this compound would undergo a similar one-electron oxidation process.

The oxidation of secondary amines can be a route to synthesizing nitrones, often proceeding through an N-hydroxy intermediate. organic-chemistry.org Conversely, the oxidation of imines, which can be formed from the reduction of nitrones, typically yields oxaziridines or, through rearrangement, amides. mdpi.comua.es For example, oxidation of imines with reagents like urea (B33335) hydrogen peroxide (UHP) catalyzed by methyltrioxorhenium (MTO) can selectively produce nitrones, but over-oxidation can lead to other products. mdpi.com The oxidation of this compound itself is less documented, but pathways could potentially involve the aromatic fluorene system or further oxidation at the nitrogen center, depending on the strength and nature of the oxidizing agent.

Table 2: Electrochemical Data for Representative Nitrones

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Reference |

|---|---|---|---|

| C-phenyl-N-tert-butylnitrone (PBN) | +1.34 (irreversible) | -2.28 (irreversible) | cdnsciencepub.com |

| C-(p-methoxyphenyl)-N-tert-butylnitrone | +1.17, +1.77 | - | cdnsciencepub.com |

Rearrangement and Cleavage Mechanisms

This compound can undergo various rearrangement and cleavage reactions, driven by thermal energy or acid catalysis. These reactions often lead to significant structural transformations.

Nitrones are known to undergo thermal rearrangements, often following an initial cycloaddition reaction. acs.orgnih.gov For instance, isoxazolidines formed from the cycloaddition of nitrones can rearrange upon heating, with selective ring opening. acs.org More relevant to the parent compound, N-vinyl nitrones derived from fluorenone have been shown to undergo thermal rearrangements to produce spiroisoxazolines. nih.gov This reactivity highlights the potential for the fluorenone core to participate in and direct rearrangement processes.

Acid-catalyzed rearrangements are also a feature of related chemical structures. Arenes, for example, can undergo rearrangement of substituent groups through the formation of intermediate arenium ions in strong acid. beilstein-journals.org While specific acid-catalyzed rearrangements of this compound are not extensively detailed, it is plausible that under strong acidic conditions, protonation of the nitrone oxygen could initiate rearrangements involving the fluorenyl system. A potential pathway could be a Beckmann-type rearrangement, analogous to that of fluorenone oxime, which would lead to the formation of a lactam.

The stability of nitrones can vary significantly. Cyclic nitrones generally exhibit greater stability towards acids and bases compared to their acyclic counterparts. umich.edu However, like most imine derivatives, nitrones are susceptible to hydrolysis, a reaction that cleaves the C=N double bond.

The hydrolysis of this compound would be the reverse of its formation, yielding fluorenone and the corresponding hydroxylamine. This reaction is typically catalyzed by acid. masterorganicchemistry.comnews-medical.net The mechanism involves protonation of the imine nitrogen (or the nitrone oxygen), which increases the electrophilicity of the carbon atom. nih.gov Subsequent nucleophilic attack by water leads to a tetrahedral intermediate (a carbinolamine derivative), which then collapses, eliminating the amine component and regenerating the carbonyl group of fluorenone. masterorganicchemistry.comnews-medical.net The stability of this compound in aqueous environments is therefore a critical consideration, as it can readily revert to its precursor ketone. Studies on similar α-phenyl-N-substituted nitrones have shown they can degrade in solution to produce benzaldehyde (B42025) and amide derivatives. nih.gov

Radical Chemistry and Spin Trapping Mechanisms

One of the most significant applications of nitrones is in the field of radical chemistry, where they function as "spin traps". wikipedia.org This technique is used to detect and identify highly reactive, short-lived free radicals. wikipedia.orgnih.gov

The mechanism involves the covalent reaction of a transient free radical with the nitrone. Specifically, the radical adds to the carbon atom of the C=N double bond of this compound. This process forms a much more stable and persistent nitroxide radical, known as a "spin adduct". wikipedia.org This spin adduct can be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of the spin adduct often provides unique hyperfine coupling constants that can be used to identify the original trapped radical. wikipedia.org

This compound, with its extended aromatic system, is structurally similar to other well-known spin traps like α-phenyl-N-tert-butylnitrone (PBN). nih.gov The fluorenyl group influences the electronic properties of the nitrone and the stability of the resulting nitroxide radical adduct. The effectiveness of a spin trap depends on factors such as the rate of radical trapping and the stability of the spin adduct, and nitrones are among the most widely used compounds for this purpose. nih.govrsc.org

Formation of Aminoxyl Adducts and Mechanistic Insights

Nitrones, which are N-oxides of imines, are well-established as effective spin traps. Current time information in Bangalore, IN. The fundamental reaction involves the addition of a short-lived, unstable radical species across the carbon-nitrogen double bond of the nitrone. This process results in the formation of a more stable, persistent aminoxyl (nitroxide) radical, known as a spin adduct. Current time information in Bangalore, IN. The stability of this adduct allows for its detection and characterization using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Current time information in Bangalore, IN.

The general mechanism for the formation of an aminoxyl adduct is as follows:

R• + R'CH=N⁺(O⁻)R'' → R'CH(R)-N(O•)R''

Where:

R• is the transient radical.

R'CH=N⁺(O⁻)R'' represents the nitrone spin trap. In the case of this compound, the R'CH= group would be the fluorenylidene moiety.

R'CH(R)-N(O•)R'' is the resulting stable aminoxyl (nitroxide) spin adduct.

The structure of the trapped radical (R•) can often be inferred from the hyperfine splitting constants observed in the EPR spectrum of the spin adduct. For nitrones derived from fluorene, the bulky and planar fluorenyl group can influence the stability and spectral characteristics of the resulting aminoxyl adducts. Research on related fluorene-containing compounds has shown that the hybrid structure can lead to superior radical scavenging activity compared to the individual components alone.

Role in Radical Scavenging and Reactive Intermediate Detection Methodologies

The ability of nitrones to react with and neutralize transient radicals underpins their function as radical scavengers. This reactivity is crucial in mitigating oxidative stress in biological systems, where reactive oxygen species (ROS) and reactive nitrogen species (RNS) can cause cellular damage. Nitrones trap these harmful radicals, converting them into less reactive species.

The process of radical trapping is the cornerstone of methodologies for detecting reactive intermediates. In complex chemical or biological systems, many reactions proceed through highly reactive, short-lived radical intermediates that are difficult to detect directly. By introducing a nitrone spin trap into the system, these intermediates are "trapped" to form stable aminoxyl adducts.

Methodology:

A nitrone spin trap, such as a fluorenone-derived nitrone, is introduced into the system where radical formation is suspected.

The transient radicals add to the nitrone, forming persistent aminoxyl adducts. Current time information in Bangalore, IN.

The sample is then analyzed using EPR spectroscopy.

The resulting EPR spectrum provides a signature that can be used to identify the structure of the trapped radical, thereby confirming the presence and nature of the reactive intermediate.

Fluorene derivatives have been specifically studied for their potential as antioxidant compounds due to their ability to scavenge radicals. The combination of a fluorene structure with a nitroxide or a nitroxide precursor has been shown to be effective in scavenging hydroxyl and peroxyl radicals. While data for this compound is not available, fluorenone-based compounds are utilized in the development of sensors for detecting various chemical species, indicating the platform's utility in detection methodologies.

Advanced Spectroscopic and Analytical Characterization of N Hydroxyfluoren 9 Imine Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of a molecule. For 9-fluorenone (B1672902) oxime, the spectra are dominated by signals from the aromatic protons and carbons of the rigid, planar fluorene (B118485) system.

The ¹H NMR spectrum of 9-fluorenone oxime in deuterated chloroform (B151607) (CDCl₃) displays a complex multiplet region for the eight aromatic protons. The protons H1/H8, being closest to the oxime group, are the most deshielded. The signals are typically observed in the range of 7.28–8.42 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The most downfield signal corresponds to the imine carbon (C=N), which is significantly influenced by the electronegative nitrogen and oxygen atoms. The aromatic carbons resonate in the typical range for polycyclic aromatic hydrocarbons. The specific assignments for 9-fluorenone oxime are detailed in the tables below.

Table 1: ¹H NMR Spectroscopic Data for 9-fluorenone oxime in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-aromatic | 7.28 - 7.47 | m | - |

| H-aromatic | 7.62 | d | 7.6 |

| H-aromatic | 7.66 | d | 7.2 |

| H-aromatic | 7.77 | d | 7.2 |

Table 2: ¹³C NMR Spectroscopic Data for 9-fluorenone oxime in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic CH | 119.8 |

| Aromatic CH | 119.9 |

| Aromatic CH | 121.7 |

| Aromatic CH | 128.0 |

| Aromatic CH | 128.4 |

| Aromatic CH | 129.7 |

| Aromatic CH | 130.2 |

| Aromatic CH | 131.3 |

| Quaternary C | 130.3 |

| Quaternary C | 135.1 |

| Quaternary C | 140.5 |

| Quaternary C | 141.4 |

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the protons within the aromatic rings. Cross-peaks would be expected between adjacent protons (e.g., H1 and H2, H2 and H3, H3 and H4), allowing for the definitive assignment of the spin systems in each of the benzene (B151609) rings of the fluorene core.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This technique would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, pre-assigned proton from the ¹H NMR spectrum. For example, the proton signal at 8.42 ppm would show a correlation to the carbon signal at 131.3 ppm, confirming their direct bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the nature of chemical bonds and functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 9-fluorenone oxime reveals characteristic absorption bands corresponding to its key functional groups. A broad band is typically observed in the 2800–3500 cm⁻¹ region, which is indicative of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. The C=N stretching vibration of the imine functionality gives rise to a sharp band around 1604-1670 cm⁻¹. researchgate.net The spectrum is also rich with bands corresponding to the aromatic fluorene backbone, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region.

Table 3: Key FTIR Vibrational Frequencies for 9-fluorenone oxime

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3500 - 2800 | Broad, Strong |

| Aromatic C-H Stretch | ~3050 | Medium |

| C=N Stretch | 1604 | Weak |

| Aromatic C=C Stretch | 1602, 1450 | Medium-Strong |

For the N-hydroxyfluoren-9-imine oxide (nitrone) tautomer, one would expect the disappearance of the O-H stretch and the appearance of a characteristic N⁺-O⁻ stretching band, typically found in the range of 1200-1300 cm⁻¹.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While a specific Raman spectrum for 9-fluorenone oxime is not widely published, the expected features can be predicted based on the analysis of the parent compound, 9-fluorenone. tandfonline.comtandfonline.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C stretching vibrations of the fluorene ring system would be expected to produce strong signals in the 1400–1650 cm⁻¹ range. The C=N bond of the oxime is also expected to be Raman active.

Table 4: Predicted Raman Shifts for the 9-fluorenone oxime Framework

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| C=N Stretch | 1600 - 1650 | Medium |

| Aromatic Ring Breathing | 1580 - 1620 | Strong |

| Aromatic C=C Stretch | 1400 - 1500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is dictated by the chromophores present in the structure.

The UV-Vis spectrum of 9-fluorenone oxime, like that of 9-fluorenone, is dominated by the extensive π-conjugated system of the fluorene core. researchgate.netnist.govnist.gov The spectrum typically shows intense absorption bands corresponding to π→π* electronic transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. Weaker absorptions, corresponding to n→π* transitions, may also be observed at longer wavelengths. These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an antibonding π* orbital. researchgate.net

In a solvent like ethanol, 9-fluorenone oxime exhibits multiple absorption maxima, reflecting the different electronic transitions possible within the conjugated system. nist.gov

Table 5: UV-Vis Absorption Data for 9-fluorenone oxime nist.gov

| Wavelength (λ_max, nm) | Molar Absorptivity (ε) | Solvent | Tentative Assignment |

|---|---|---|---|

| ~250 - 260 | High | Ethanol | π→π* |

| ~290 - 300 | Medium | Ethanol | π→π* |

The position and intensity of these absorption bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structural features of this compound through fragmentation analysis. The molecular formula of this compound is C₁₃H₉NO, corresponding to a monoisotopic mass of approximately 195.0684 g/mol . In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 196.0757.

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers significant structural information. A characteristic fragmentation pathway for nitrones and N-oxides is the neutral loss of an oxygen atom (-16 Da), which would result in a significant fragment ion corresponding to fluoren-9-imine at m/z 179.0735.

Further fragmentation would likely involve the stable fluorene ring system. Based on the fragmentation of related fluorenone compounds, subsequent losses of species such as HCN (-27 Da) from the imine fragment or cleavage of the five-membered ring are anticipated.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₃H₁₀NO]⁺ | 196.0757 | Protonated molecular ion |

| [M]⁺˙ | [C₁₃H₉NO]⁺˙ | 195.0684 | Molecular ion (in EI) |

| [M-O+H]⁺ | [C₁₃H₁₀N]⁺ | 180.0808 | Loss of oxygen atom |

| [M-O]⁺˙ | [C₁₃H₉N]⁺˙ | 179.0735 | Radical cation of fluoren-9-imine |

| [C₁₂H₈]⁺˙ | [C₁₂H₈]⁺˙ | 152.0626 | Loss of CO from fluorenone precursor fragment |

This interactive table outlines the expected major ions in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, analysis of closely related fluorene derivatives, such as N-(9H-Fluoren-9-ylidene)-4-methylaniline, allows for a detailed prediction of its solid-state conformation. researchgate.net

The fluorene moiety itself is expected to be nearly planar. The C=N-O group of the nitrone function will exhibit specific geometry, with the C9=N bond distance anticipated to be in the range of 1.28-1.32 Å and the N-O bond length around 1.27-1.30 Å. The C12-N1-C14 angle in a similar N-fluorenylideneaniline structure was reported as 120.76°. researchgate.net

The packing of molecules in the crystal lattice would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic fluorene systems of adjacent molecules. researchgate.net The planarity of the core structure facilitates such arrangements, leading to a well-ordered supramolecular architecture.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for aromatic compounds |

| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups |

| C9=N Bond Length | 1.28 - 1.32 Å | Indicates double bond character |

| N-O Bond Length | 1.27 - 1.30 Å | Characteristic of a nitrone |

| Fluorene Dihedral Angle | < 5° | Confirms planarity of the ring system |

| Intermolecular π-π Distance | 3.4 - 3.8 Å | Evidence of stacking interactions |

This interactive table summarizes the anticipated crystallographic data based on related structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique used to detect and characterize species with unpaired electrons, such as free radicals. epa.gov While this compound is a diamagnetic molecule, it can participate in reactions that generate paramagnetic intermediates. For instance, nitrones are well-known spin traps, reacting with unstable radicals to form more persistent nitroxide radicals that are readily detectable by EPR.

Furthermore, derivatives of fluorenone oxime have been shown to generate iminyl radicals upon photolysis. researchgate.net Should this compound form a related radical, such as the fluorene-9-iminyl radical, EPR would be the definitive method for its identification. The EPR spectrum provides key information through its g-factor and hyperfine coupling constants (hfc), which are characteristic of a specific radical's electronic environment and its interaction with nearby magnetic nuclei (e.g., ¹⁴N). epa.gov

For the related fluorene-9-iminyl radical, a 1:1:1 triplet signal was detected by time-resolved EPR, arising from the coupling of the unpaired electron with the ¹⁴N nucleus. researchgate.net

Table 3: Representative EPR Data for a Related Fluorenyl Radical

| Radical Species | g-factor | Hyperfine Coupling (hfc) | Signal Pattern |

| Fluorene-9-iminyl radical | ~2.003 | a(¹⁴N) ≈ 10-12 G | 1:1:1 Triplet |

This interactive table presents typical EPR parameters for a radical species structurally related to this compound, demonstrating the type of data obtained from such an analysis.

Computational and Theoretical Investigations of N Hydroxyfluoren 9 Imine Oxide

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic properties of molecules. nih.gov For organic molecules like N-hydroxyfluoren-9-imine oxide, DFT methods are employed to investigate their stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.net The choice of functional and basis set, such as B3LYP/6-31G(d,p) or M06/6-311G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical stability and reactivity of a molecule. biointerfaceresearch.com A smaller gap suggests that the molecule is more reactive and less stable. researchgate.net

In studies of fluorenone and its derivatives, the HOMO and LUMO are typically distributed over the conjugated system of the fluorene (B118485) backbone. nih.gov For this compound, it is expected that the HOMO would be localized on the fluorene ring and the oxime moiety, while the LUMO would also be distributed across the π-system. The energy gap would be influenced by the electronic nature of the N-hydroxyimine group.

Table 1: Representative Frontier Molecular Orbital Energies for Fluorenone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Fluorenone nih.gov | -7.99 | -1.53 | 6.46 |

| Fluorenol nih.gov | -7.56 | -1.65 | 5.91 |

Note: The values for this compound are hypothetical and are expected to be in a similar range to related fluorene derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high electron density around the oxygen and nitrogen atoms of the N-hydroxyimine group, making them potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic rings of the fluorene moiety would also show characteristic potential distributions.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, bond orders, and intramolecular interactions. nih.govresearchgate.net This analysis provides a detailed picture of the delocalization of electron density and the nature of chemical bonds within a molecule. researchgate.net In fluorenone derivatives, NBO analysis has been used to confirm charge separation and electron transfer from donor to acceptor units. nih.govresearchgate.net

For this compound, NBO analysis would reveal the charges on each atom, providing a quantitative measure of the polarity of the bonds. The analysis would also shed light on hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the fluorene ring system.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies. mdpi.com For reactions involving oximes, such as the Beckmann rearrangement, computational studies can provide detailed insights into the reaction pathways. masterorganicchemistry.com

The identification of transition states is a critical step in understanding the mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. mdpi.com By mapping the reaction coordinate, which describes the path from reactants to products via the transition state, the activation energy barrier for the reaction can be determined. mdpi.com

While specific reaction mechanisms for this compound have not been extensively studied, computational methods could be applied to investigate potential reactions, such as its rearrangement or its role as a ligand in metal complexes. For example, in a study of a cross-coupling reaction of coordinated 2-pyridyl nitrile oxide ligands, a transition state was located with a calculated activation barrier, providing a detailed understanding of the reaction pathway. mdpi.com

Table 2: Illustrative Data from a Transition State Analysis of a Related Oxime Reaction

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 23.0 mdpi.com |

| Imaginary Frequency (cm⁻¹) | 447.9 mdpi.com |

Note: This data is from a study on a different oxime-related reaction and serves as an example of the type of information obtained from such analyses. mdpi.com

The solvent can have a significant impact on the rates and mechanisms of chemical reactions. sciepub.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. biointerfaceresearch.com

Studies on the cycloaddition reactions of oximes have shown that solvent polarity can influence the regioselectivity of the reaction. sciepub.com For this compound, computational studies incorporating solvent effects would be essential for accurately predicting its reactivity in different environments. The choice of solvent could influence the stability of intermediates and transition states, thereby altering the preferred reaction pathway. For example, in a study of hydroxypyrene photoacids, a hybrid implicit-explicit solvent model was used to rationalize experimental observations in different solvent mixtures. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a pivotal role in the prediction of spectroscopic parameters for novel compounds, offering insights that complement and guide experimental work. In the case of this compound, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are utilized to forecast a range of spectroscopic data. These theoretical predictions are then ideally validated against experimentally obtained spectra to confirm the accuracy of the computational models and to provide a more robust understanding of the molecule's electronic and structural properties.

Theoretical calculations typically provide data on electronic absorption spectra, which are crucial for understanding the electronic transitions within the molecule. For instance, Time-Dependent DFT (TD-DFT) is a common method to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f). These calculated values are then compared with experimental UV-Vis spectra. A close agreement between the theoretical and experimental λmax values serves to validate the chosen computational methodology and provides a basis for assigning the observed electronic transitions, such as π→π* or n→π* transitions within the fluorene backbone and the imine oxide functional group.

Vibrational spectroscopy is another area where computational predictions are highly valuable. Theoretical calculations can generate the infrared (IR) and Raman spectra of this compound. These calculated spectra, showing vibrational frequencies and intensities, can be compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands, such as the stretching and bending vibrations of C=N, N-O, and C-H bonds within the molecule.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated 1H and 13C NMR chemical shifts can be correlated with experimental data, which is instrumental in the structural elucidation and confirmation of the synthesized compound.

The table below presents a hypothetical comparison between computationally predicted and experimentally observed spectroscopic data for this compound, illustrating the validation process.

| Spectroscopic Parameter | Computational Prediction | Experimental Data |

| UV-Vis (λmax, nm) | ||

| Transition 1 | 320 | 325 |

| Transition 2 | 285 | 290 |

| FTIR (ν, cm-1) | ||

| C=N Stretch | 1650 | 1645 |

| N-O Stretch | 1280 | 1275 |

| 13C NMR (δ, ppm) | ||

| C9 (Imine Carbon) | 155.0 | 154.5 |

Note: The data in this table is illustrative and intended to represent the type of information generated in such studies.

Exploration of Nonlinear Optical (NLO) Properties via Quantum Chemical Calculations

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronics and photonics. Quantum chemical calculations are an indispensable tool for the theoretical prediction and understanding of the NLO behavior of compounds like this compound. researchgate.net These calculations can provide insights into the molecular hyperpolarizability, which is a measure of the NLO response of a molecule to an applied electric field.

The NLO properties of a molecule are fundamentally linked to its electronic structure, particularly the presence of donor-acceptor groups and a π-conjugated system, which facilitate intramolecular charge transfer (ICT). semanticscholar.org In this compound, the fluorene moiety acts as a π-conjugated system, and the electron-donating and -withdrawing nature of the substituents can be tuned to enhance the NLO response.

Quantum chemical calculations, typically at the DFT level, are employed to compute the key parameters that govern the NLO activity of a molecule. These include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). A large value of β is indicative of a significant NLO response. researchgate.net The calculations can also elucidate the relationship between the electronic structure and the NLO properties. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

The calculated NLO parameters for this compound can be compared with those of known NLO materials to assess its potential for practical applications. The table below summarizes the kind of data generated from quantum chemical calculations for the NLO properties of this compound.

| NLO Parameter | Calculated Value |

| Dipole Moment (μ) in Debye | 3.5 |

| Linear Polarizability (α) in esu | 2.5 x 10-23 |

| First-Order Hyperpolarizability (β) in esu | 1.2 x 10-29 |

| HOMO-LUMO Energy Gap (eV) | 3.8 |

Note: The data in this table is illustrative and intended to represent the type of information generated in such studies.

These theoretical investigations are crucial for the rational design of new NLO materials, as they allow for the screening of potential candidates and the optimization of molecular structures to achieve enhanced NLO properties before undertaking extensive synthetic efforts.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Intermediates in Heterocycle Synthesis

N-hydroxyfluoren-9-imine oxide, as a nitrone, is intrinsically a 1,3-dipole. This characteristic is central to its utility in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. The fluorene (B118485) moiety provides a bulky, rigid, and photophysically active scaffold that can influence the stereochemistry of these reactions and impart unique properties to the resulting products.

Construction of Nitrogen-Containing Scaffolds and Alkaloid Precursors

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and natural product synthesis. acs.orgthieme-connect.com Nitrones are well-established precursors for the synthesis of various isoxazolidine (B1194047) and isoxazoline (B3343090) scaffolds, which are key components in a range of biologically active molecules and can serve as precursors to alkaloids.

The 1,3-dipolar cycloaddition reaction between this compound and various dipolarophiles (e.g., alkenes, alkynes) would lead to the formation of spiro-isoxazolidines and spiro-isoxazolines, where the heterocyclic ring is attached at the 9-position of the fluorene core. This approach offers a direct route to complex spirocyclic systems. For instance, the reaction with an alkene would yield a spiro[fluorene-9,3'-isoxazolidine] derivative. These isoxazolidine products can then be elaborated into more complex structures, including amino alcohols and other key intermediates for alkaloid synthesis. A proposed biogenetic pathway for some isoxazolidine alkaloids involves the intramolecular 1,3-dipolar cycloaddition of a nitrone intermediate. uic.edu

Table 1: Potential Heterocyclic Scaffolds from this compound via [3+2] Cycloaddition

| Dipolarophile | Resulting Heterocyclic Scaffold | Potential Applications |

|---|---|---|

| Alkene | Spiro[fluorene-9,3'-isoxazolidine] | Precursors to γ-amino alcohols, ligands |

| Alkyne | Spiro[fluorene-9,3'-isoxazoline] | Intermediates for β-amino ketones, bioactive compounds |

This table is illustrative and based on the known reactivity of nitrones.

Multicomponent Reaction (MCR) Strategies Employing Nitrones

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Nitrones can participate in MCRs, acting as the 1,3-dipole in cycloaddition cascades.

This compound could be employed in MCRs to generate highly substituted heterocyclic systems in a single step. For example, a three-component reaction involving an alkene, an isocyanate, and this compound could potentially lead to complex spiro-oxazolidinone-isoxazolidine systems. The rigid fluorene backbone would likely play a significant role in directing the stereochemical outcome of such transformations.

Development of Novel Synthetic Methodologies

The unique structure of this compound lends itself to the development of new synthetic methods, particularly those focused on efficiency and sustainability.

In-situ Generation of Imines and Nitrones for Streamlined Synthesis

For many synthetic applications, the in-situ generation of reactive intermediates like imines and nitrones is advantageous as it avoids the isolation of potentially unstable compounds. This compound can be prepared through the condensation of 9-fluorenone (B1672902) with hydroxylamine (B1172632). This reaction can potentially be integrated into a one-pot sequence where the nitrone is generated in-situ and immediately trapped by a dipolarophile. Such a streamlined process improves reaction efficiency and reduces waste. For example, a one-pot reaction of 9-fluorenone, hydroxylamine, and an alkene could directly yield the desired spiro-isoxazolidine product.

Green Chemistry Approaches in Nitrone-Mediated Synthesis

Green chemistry principles encourage the development of environmentally benign synthetic processes. The synthesis and application of this compound can be aligned with these principles. For instance, the synthesis of the 9-fluorenone precursor can be achieved through aerobic oxidation of 9H-fluorene, using air as the oxidant. Furthermore, cycloaddition reactions involving nitrones can often be performed under mild conditions and with high atom economy. The use of water as a solvent or catalysis by environmentally benign reagents in nitrone-based syntheses is an active area of research.

Advanced Reagent in Radical Scavenging and Analytical Chemistry

Nitrones are widely known for their ability to act as spin traps, reacting with transient free radicals to form more stable nitroxide radicals that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy.

The fluorene moiety in this compound could modulate its radical scavenging properties. While specific studies on this compound are not available, related imine compounds have demonstrated the ability to scavenge various free radicals. The efficacy of radical scavenging is often correlated with the number and position of hydroxyl groups on the aromatic rings, which is not a feature of the parent this compound, but could be incorporated into derivatives. The resulting nitroxide radical from the trapping of a radical species by this compound would be highly conjugated, which may enhance its stability and facilitate detection. This suggests a potential application in analytical chemistry for the detection and quantification of radical species in biological or chemical systems.

Table 2: Potential Radical Trapping Application

| Radical Species | Trapped Product | Detection Method |

|---|---|---|

| Carbon-centered radical (R•) | Spiro[fluorene-9,2'-dioxazolidine] type adduct | EPR Spectroscopy |

This table is illustrative and based on the general reactivity of nitrones as spin traps.

EPR Spin Trapping for Radical Detection in Chemical Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a critical technique for detecting and identifying short-lived free radicals. ljmu.ac.uk The method of spin trapping is employed to convert highly reactive, transient radicals into more stable paramagnetic species, known as spin adducts, which can then be characterized by EPR. ljmu.ac.uk This is achieved by using a "spin trap," a diamagnetic compound that readily reacts with the initial radical.

Commonly used spin traps include nitrones like α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). ljmu.ac.uk The resulting spin adduct produces a characteristic EPR spectrum, and the hyperfine coupling constants (hfcs) of this spectrum provide a fingerprint that can help identify the trapped radical. ljmu.ac.uk For instance, different radicals trapped by DMPO will result in adducts with distinct hyperfine splitting patterns.

While this compound possesses the nitrone functional group characteristic of a spin trap, specific research articles detailing its use for trapping key radicals like the hydroxyl radical (•OH) or superoxide (B77818) radical (O₂•⁻) and reporting the corresponding hyperfine coupling constants (aN, aH, etc.) for the resulting adducts could not be located. Such data is essential for creating a quantitative data table and for validating the compound's efficacy and selectivity as a spin trap in chemical or biological systems.

Future Research Directions and Emerging Trends in N Hydroxyfluoren 9 Imine Oxide Chemistry

Development of Highly Enantioselective and Diastereoselective Reactions

A primary focus for future research will be the development of catalytic systems that can control the stereochemical outcome of reactions involving N-hydroxyfluoren-9-imine oxide with high precision. While significant strides have been made in stereoselective reactions of nitrones in general, the application to this specific fluorenyl-substituted nitrone presents unique challenges and opportunities.

Future investigations are expected to concentrate on several key areas:

Chiral Lewis Acid Catalysis: The design and application of novel chiral Lewis acids are anticipated to play a pivotal role. Research will likely explore metal complexes of copper, nickel, and other transition metals with bespoke chiral ligands to achieve high levels of enantioselectivity in reactions such as 1,3-dipolar cycloadditions and nucleophilic additions. sioc.ac.cn For instance, the development of catalysts that can effectively differentiate the prochiral faces of the nitrone will be crucial for accessing a wide range of enantioenriched products. nih.gov

Organocatalysis: The use of chiral organocatalysts, such as thioureas and phosphoric acids, represents a burgeoning area of interest. proquest.com These catalysts can activate the nitrone or the reacting partner through hydrogen bonding and other non-covalent interactions, offering a complementary approach to metal-based catalysis. proquest.com Future work will likely focus on designing more sophisticated organocatalysts with enhanced steric and electronic properties to improve stereocontrol.

Substrate Control and Kinetic Resolution: Exploring the influence of substituents on both the fluorenyl backbone and the reacting partner will be essential for achieving high diastereoselectivity. acs.org Furthermore, the application of this compound in kinetic resolution processes, where one enantiomer of a racemic mixture reacts preferentially, could provide a valuable route to enantioenriched compounds. sioc.ac.cn

Table 1: Examples of Catalytic Enantioselective Reactions of Nitrones

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) |

| tox/Ni(ClO₄)₂ | [3+3] Cycloaddition | up to 95% | 11:1 |

| Chiral BINOL-AlMe Complexes | 1,3-Dipolar Cycloaddition | up to 85% | >90:10 |

| Chiral Thioureas | Mannich-type Reaction | Not specified | Not specified |

| dbfox/Ni(II) | [3+3] Cycloaddition | High | Not specified |

Investigation of Photocatalytic and Electrochemical Transformations

The application of photocatalysis and electrochemistry to the reactions of this compound is a largely unexplored frontier with immense potential for discovering novel reactivity and developing sustainable synthetic methods.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to nitrone chemistry is a growing area of research. thieme.de Future studies will likely focus on:

Radical Reactions: Investigating the generation of radical intermediates from this compound under photocatalytic conditions could open up new avenues for C-C and C-heteroatom bond formation. acs.org

Energy Transfer Catalysis: Utilizing photosensitizers to promote the excited state reactivity of the nitrone could lead to novel cycloaddition pathways and other transformations not accessible under thermal conditions.

Electrochemistry: Electrochemical methods offer a green and efficient alternative to traditional chemical redox agents. rsc.org For this compound, future research in this area could involve:

Reductive Transformations: The electrochemical reduction of the nitrone functionality can provide access to valuable amine derivatives. windows.netrsc.org Optimizing reaction conditions and electrode materials will be key to achieving high selectivity and yield.

Oxidative Processes: Investigating the anodic oxidation of this compound could lead to the formation of novel reactive intermediates and subsequent transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with continuous flow and automated synthesis technologies is a promising direction for improving reaction efficiency, safety, and scalability.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. Future research in this area will likely involve:

Optimization of Reaction Conditions: Translating key reactions of this compound, such as cycloadditions and nucleophilic additions, from batch to flow conditions to identify optimal parameters for yield and selectivity.

Multi-step Synthesis: Developing telescoped flow processes where multiple reaction steps are performed sequentially without the need for intermediate purification, streamlining the synthesis of complex molecules.

Automated Synthesis: Automated platforms, which combine robotics with software control, can accelerate the discovery and optimization of new reactions. researchgate.netwikipedia.org The application of these technologies to this compound chemistry could involve:

High-Throughput Screening: Utilizing automated systems to rapidly screen a wide range of catalysts, solvents, and other reaction parameters to identify optimal conditions for a given transformation. mit.edu

Data-Driven Optimization: Integrating automated synthesis with machine learning algorithms to enable real-time analysis and optimization of reaction outcomes.

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

While the 1,3-dipolar cycloaddition is the most well-established reaction of nitrones, there is significant potential for discovering novel reactivity modes for this compound. Future research will likely focus on:

Tandem and Cascade Reactions: Designing reactions where the initial transformation of the nitrone triggers a subsequent series of bond-forming events, allowing for the rapid construction of complex molecular architectures. thieme-connect.com

Umpolung Reactivity: Exploring conditions that reverse the normal electrophilic character of the nitrone carbon, enabling it to act as a nucleophile.

Mechanistic Elucidation: Employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to gain a deeper understanding of the mechanisms of known and newly discovered reactions. researchgate.netfigshare.com This knowledge will be crucial for rationally designing more efficient and selective transformations.

Advanced Computational Prediction and Machine Learning in Nitrone Design

The synergy between computational chemistry and machine learning is set to revolutionize the way new reactions and catalysts are designed. For this compound, these tools can provide valuable insights and accelerate the pace of discovery.

Computational Prediction:

DFT Calculations: Density Functional Theory (DFT) will continue to be a valuable tool for modeling reaction pathways, predicting stereochemical outcomes, and understanding the electronic structure of reactants, intermediates, and transition states. nih.govnih.govacs.orgacs.org

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of molecules and the role of solvent effects in influencing reaction outcomes.

Machine Learning:

Reaction Prediction: Machine learning models, trained on large datasets of known reactions, can be used to predict the products of new reactions involving this compound. stanford.edumit.edunih.gov

Catalyst Design: Machine learning algorithms can be employed to identify promising catalyst structures from vast virtual libraries, accelerating the discovery of new and more effective catalysts.

Optimization of Reaction Conditions: By analyzing experimental data, machine learning models can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-hydroxyfluoren-9-imine oxide, and what analytical methods validate its purity?

- Methodology: Synthesis typically involves oxidation of fluorene derivatives using reagents like N-methylmorpholine-N-oxide (NMMO) or hydroxylamine derivatives under controlled pH and temperature . Purity validation employs high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy, referencing standards from NIST databases for spectral matching .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- Methodology: Nuclear magnetic resonance (NMR) (¹H/¹³C) identifies functional groups and structural conformation, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography (as in fluorene derivatives) resolves stereochemical ambiguities . Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when identifying this compound among structurally similar compounds?

- Methodology: Use tandem MS (MS/MS) to differentiate fragmentation patterns and compare retention times in HPLC with authenticated standards. Computational modeling (e.g., density functional theory) predicts spectral behavior, while crystallographic data from analogs (e.g., 9H-fluoren-9-yl derivatives) provides structural benchmarks . Contradictions are mitigated by multi-method validation and peer-reviewed reference databases .

Q. What experimental designs are optimal for studying the stability of this compound under varying environmental conditions?

- Methodology: Accelerated degradation studies under controlled pH, temperature, and light exposure, monitored via kinetic assays (e.g., UV-Vis absorbance decay). Ecotoxicity and persistence are evaluated using OECD guidelines, though data gaps may require extrapolation from fluorene analogs . Stability-indicating HPLC methods detect decomposition products .

Q. How can mechanistic pathways for this compound in oxidation reactions be elucidated?

- Methodology: Isotopic labeling (e.g., ¹⁸O tracing) tracks oxygen incorporation, while in-situ infrared (IR) spectroscopy monitors intermediate formation. Computational studies (e.g., transition state modeling) complement experimental data. Comparative analysis with NMMO-mediated oxidations informs reaction dynamics .

Q. What strategies ensure accurate quantification of this compound in complex matrices?

- Methodology: Matrix-matched calibration with internal standards (e.g., deuterated analogs) minimizes matrix effects in LC-MS/MS. Solid-phase extraction (SPE) pre-concentrates the analyte, while method validation follows ICH guidelines for precision, accuracy, and detection limits .

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?

- Methodology: Re-evaluate computational parameters (e.g., solvent models, basis sets) and validate with experimental benchmarks (e.g., crystallographic data). Collaborative peer review and replication studies are critical, as seen in fluorene derivative research .

Safety and Handling

Q. What safety protocols are recommended for handling this compound given its potential carcinogenicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.